molecular formula C15H13N3OS B5775599 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol

3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol

Cat. No. B5775599
M. Wt: 283.4 g/mol
InChI Key: JECDMRYCKCQNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. MTT is a synthetic molecule that belongs to the class of thiazolyl blue compounds, which are commonly used as indicators in biochemical assays.

Scientific Research Applications

3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is widely used in scientific research due to its diverse applications. One of the most common applications of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is in cell viability assays. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is used as a colorimetric indicator to determine the viability of cells in culture. The assay is based on the ability of living cells to reduce 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol to formazan, a purple-colored compound. The amount of formazan produced is directly proportional to the number of viable cells present in the culture.
3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is also used in the study of mitochondrial function. Mitochondria are organelles responsible for energy production in cells. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is reduced by mitochondrial dehydrogenases in a process that is dependent on the activity of the electron transport chain. The amount of formazan produced is an indicator of mitochondrial function.

Mechanism of Action

The mechanism of action of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is based on its ability to be reduced by cellular dehydrogenases. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is taken up by cells and converted to formazan by mitochondrial and cytoplasmic dehydrogenases. The reduction of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol to formazan is dependent on the activity of the electron transport chain and the availability of NADH and NADPH.
Biochemical and Physiological Effects
3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to have several biochemical and physiological effects. In addition to its use as a cell viability indicator, 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to have antioxidant properties. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to scavenge free radicals and protect cells from oxidative damage.
3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has also been shown to have anti-inflammatory properties. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its ease of use. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is a simple and reliable colorimetric assay that can be used to determine cell viability in a variety of cell types. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is also relatively inexpensive and can be used to screen large numbers of compounds in a high-throughput manner.
One of the limitations of using 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its dependence on the activity of cellular dehydrogenases. The reduction of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol to formazan can be affected by a variety of factors, including the metabolic state of the cell and the presence of other compounds that may interfere with the assay.

Future Directions

There are several future directions for the use of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol in scientific research. One area of interest is the development of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol-based assays for the detection of specific enzymes and biomolecules. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to be a sensitive indicator of mitochondrial function, and there is potential for the development of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol-based assays for the detection of mitochondrial dysfunction in disease states.
Another area of interest is the use of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol in the study of oxidative stress. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to have antioxidant properties, and there is potential for the development of 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol-based assays for the detection of oxidative stress in cells.
Conclusion
In conclusion, 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is a synthetic molecule that has gained significant attention in scientific research due to its diverse applications. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is commonly used as a cell viability indicator and has been shown to have antioxidant and anti-inflammatory properties. 3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is synthesized by the reaction of 2-amino-4-methylphenol with 4-(4-pyridinyl)-2-thiazolylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is a dark blue powder that is soluble in water and organic solvents.

properties

IUPAC Name

3-methyl-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-8-12(19)2-3-13(10)17-15-18-14(9-20-15)11-4-6-16-7-5-11/h2-9,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECDMRYCKCQNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenol

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